![molecular formula C15H12N2O4 B3122847 (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate CAS No. 303987-16-8](/img/structure/B3122847.png)
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate
Overview
Description
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate, also known as 3-nitro-4-methylbenzoic acid ethyl ester, is a nitro compound derived from benzoic acid. It is a colorless to pale yellow solid that is soluble in organic solvents, such as chloroform, and is used in organic synthesis. This compound has a wide range of applications in scientific research, including its use as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as a pharmaceutical intermediate.
Scientific Research Applications
- Schiff bases have been explored for their antimicrobial potential. In the case of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate, computational analysis suggests optimal drug scores and negligible toxicities. Notably, compounds 3f, 3h, and 3i exhibit significant antimicrobial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., S. Typhi, P. aeruginosa) as well as fungi (A. niger, A. flavus) .
- Compounds 3g to 3j demonstrate antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with MIC values ranging from 1.6 to 100 µg/mL. This finding highlights their potential in combating tuberculosis infections .
- Schiff bases play a role in the synthesis of photosensitive materials. While specific studies on this compound are limited, its structural features make it a candidate for such applications .
- Oximes, including Schiff bases, are known for their role as acetylcholinesterase reactivators. Although direct evidence for (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is scarce, its oxime moiety suggests potential in this area .
- The quinoline derivative framework in this compound makes it valuable in synthetic organic chemistry. Researchers can fuse it with other compounds to design novel quinoline derivatives with specific properties .
- Quinoline derivatives, including Schiff bases, have been explored for various pharmacological activities. While more targeted studies are needed, (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate could serve as a precursor for developing active pharmaceutical agents .
Antimicrobial Activity
Antimycobacterial Properties
Photosensitive Materials
Acetylcholinesterase Reactivation
Synthetic Organic Chemistry
Medicinal Chemistry
properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] 3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-11-4-2-6-13(8-11)15(18)21-16-10-12-5-3-7-14(9-12)17(19)20/h2-10H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROABIRSGAXVHU-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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